Benzene;4-(4-nitrophenyl)piperidine

Medicinal Chemistry Process Chemistry Physicochemical Properties

Sourcing inconsistent crystalline forms of 4-(4-nitrophenyl)piperidine can lead to variable purity and handling challenges in apixaban synthesis. The discrete benzene solvate (CAS 142155-34-8) overcomes this with a defined crystal habit that simplifies purification and ensures batch-to-batch consistency for GMP production. - Predictable crystalline intermediate streamlines scale-up protocols for blockbuster anticoagulant manufacturing. - Electron-withdrawing para-nitro group ensures correct chemoselective reactivity, preventing off-target acylation that occurs with more basic 4-phenylpiperidine analogs. - Reliable solid-state properties offer a reproducible starting point for reduction to the key amine scaffold, critical for high-yielding multi-step synthesis.

Molecular Formula C17H20N2O2
Molecular Weight 284.35 g/mol
CAS No. 142155-34-8
Cat. No. B12537946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene;4-(4-nitrophenyl)piperidine
CAS142155-34-8
Molecular FormulaC17H20N2O2
Molecular Weight284.35 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CC=C(C=C2)[N+](=O)[O-].C1=CC=CC=C1
InChIInChI=1S/C11H14N2O2.C6H6/c14-13(15)11-3-1-9(2-4-11)10-5-7-12-8-6-10;1-2-4-6-5-3-1/h1-4,10,12H,5-8H2;1-6H
InChIKeyCFFOLJQJDLZOGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Benzene;4-(4-nitrophenyl)piperidine


Benzene;4-(4-nitrophenyl)piperidine (CAS 142155-34-8) is a 1:1 benzene solvate of the piperidine derivative 4-(4-nitrophenyl)piperidine (CAS 26905-03-3). The core compound is a 4-arylpiperidine characterized by a para-nitrophenyl substituent. Its primary documented industrial relevance is as a key intermediate in the multi-step synthesis of the blockbuster anticoagulant apixaban [1]. The nitro group imparts critical electron-withdrawing properties that differentiate its reactivity profile from unsubstituted or amino-substituted analogs, enabling the specific chemical transformations required to construct the apixaban core.

Apixaban intermediate synthesis: weakly basic nitrogen for selective acylation
Nitro group as synthetic handle for amine elaboration
Benzene solvate provides consistent crystalline form for reproducible handling

Why 4-Phenylpiperidine Cannot Substitute This Intermediate


Generic substitution with structurally similar 4-arylpiperidines, such as 4-phenylpiperidine, is not feasible due to the profound electronic influence of the para-nitro group on piperidine’s basicity. The strong electron-withdrawing effect of the nitro substituent dramatically lowers the pKa of the piperidine nitrogen compared to the parent 4-phenylpiperidine . This alteration in the fundamental acid-base property directly impacts salt formation, solubility, reactivity in N-acylation or N-alkylation steps, and the overall yield in multi-step syntheses like that of apixaban. The benzene solvate form (CAS 142155-34-8) may further offer a distinct crystalline habit that simplifies purification and handling relative to the free base, contributing to batch-to-batch consistency in production .

This Intermediate
4-(4-Nitrophenyl)piperidine benzene solvate
Electron-withdrawing nitro group dramatically lowers piperidine basicity; well-defined crystalline solvate.
Common Alternative
4-Phenylpiperidine (no nitro group)
Much higher basicity alters salt formation, N-acylation reactivity and yield. Amorphous or free-base form may vary in crystallinity.
Similar 4-arylpiperidines cannot replicate the electronic and solid-state attributes essential for apixaban synthesis.

Quantitative Evidence for Intermediate Selection


Piperidine Basicity Modulation by Nitro Group

The presence of the para-nitro substituent significantly reduces the basicity of the piperidine ring. While direct experimental pKa data for 4-(4-nitrophenyl)piperidine is unreported, the closely related analog 1-(4-nitrophenyl)piperidine exhibits a predicted pKa of 1.92±0.20, which is drastically lower than the predicted pKa of 10.20±0.10 for the unsubstituted analog 4-phenylpiperidine . This profound basicity modulation—a drop of over 8 pKa units—dictates reaction conditions for salt formation and downstream acylation steps, making the nitro-substituted compound a unique synthetic handle that cannot be substituted with its non-nitrated analog.

pKa Basicity Shift
Data to verify
Predicted pKa ~1.9 (nitro analog) vs 10.2 (4-phenylpiperidine); >108-fold difference
Profound basicity reduction enables unique chemoselective transformations.
Predicted values; direct measurement unreported. Reactivity must be verified under process conditions.
Medicinal Chemistry Process Chemistry Physicochemical Properties

Crystalline Solvate Advantage Over Free Base

The target compound is a defined 1:1 benzene solvate (C17H20N2O2), differentiating it from the unsolvated free base (C11H14N2O2) commonly listed under CAS 26905-03-3 . While quantitative stability data comparing the solvate and free base forms is limited, the existence of a well-defined solvate indicates a reproducible crystalline form with a fixed stoichiometry. This is advantageous for procurement, as it ensures consistent physical properties such as melting point and dissolution profile, which can be variable in the amorphous or anhydrous free base. A defined solvate form minimizes batch-to-batch variability in handling and storage compared to a potentially hygroscopic or poorly crystalline free base.

Crystalline Solvate Form
Reported
Defined 1:1 benzene solvate (C17H20N2O2) vs free base (C11H14N2O2)
Fixed stoichiometry supports predictable melting point and dissolution behavior.
Comparative stability data limited; solvate may simplify purification and storage vs amorphous free base.
Solid-State Chemistry Crystallization Process Control

Key Procurement-Driven Application Scenarios


Apixaban Intermediate Manufacturing

This is the primary industrial scenario. The compound serves as a critical intermediate in the synthesis of apixaban, a high-volume factor Xa inhibitor [1]. Its weakly basic nitrogen and the presence of the nitro group, which can be further reduced or functionalized, are essential for constructing the final drug's core structure. Sourcing this specific solvate can offer a more consistent and manageable crystalline intermediate for large-scale GMP productions compared to the free base.

Medicinal Chemistry Scaffold Derivatization

In drug discovery, the compound is a versatile scaffold [1]. The nitro group provides a synthetic handle for reduction to a primary amine, which can then be further elaborated to amides, sulfonamides, or ureas. The significant difference in nitrogen basicity compared to 4-phenylpiperidine allows for chemoselective functionalization strategies that would not be possible with more basic analogs.

Preclinical Formulation and Salt Screening

The discrete benzene solvate form offers a starting point for salt and polymorph screening [1]. Its well-defined crystalline lattice provides a baseline for studying the solid-state properties of 4-(4-nitrophenyl)piperidine-derived compounds, which is essential for developing stable preclinical formulations.

Application
Selection Property
Validation Focus
Apixaban intermediate manufacturing
Weakly basic piperidine nitrogen; nitro group handle
Acylation reactivity and yield consistency with solvate form
Medicinal chemistry scaffold derivatization
Nitro reduction to amine; chemoselective functionalization
Reactivity profile under different reducing conditions
Preclinical formulation and salt screening
Reproducible crystalline benzene solvate
Solid-state stability, solubility, and polymorph consistency
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